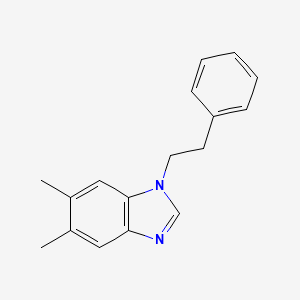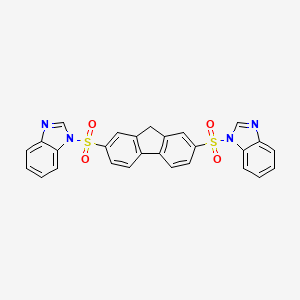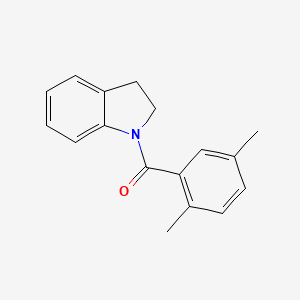![molecular formula C16H15ClN2O3 B5777908 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as CNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPP is a chemical compound with a molecular formula C16H14ClN2O3 and a molecular weight of 318.75 g/mol.
作用機序
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a chemical compound for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several areas of future research that could be explored in relation to 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One potential direction is the development of novel 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone derivatives with improved bioactivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its effects on various biochemical and physiological processes in the body.
合成法
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methyl aniline and 4-nitroacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain pure 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone.
科学的研究の応用
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
特性
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKORUFMJDHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7356071 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
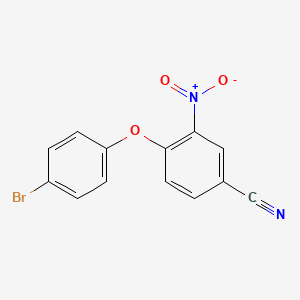
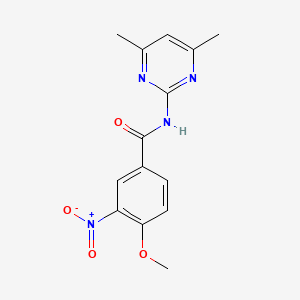
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
